molecular formula C10H16N2O2 B1377456 tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1443980-81-1

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1377456
CAS No.: 1443980-81-1
M. Wt: 196.25 g/mol
InChI Key: CHYJXIWXRRCCAG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a high-value chemical intermediate with significant utility in medicinal chemistry and pharmaceutical research. This compound features a 1-methyl-1H-pyrazol-4-yl moiety linked to a tert-butyl ester group, a combination that makes it a versatile building block for the synthesis of more complex, biologically active molecules. Its molecular formula is C 10 H 16 N 2 O 2 . The primary research value of this compound lies in its role as a precursor in the development of targeted cancer therapies. Pyrazole derivatives are established as privileged scaffolds in drug discovery, found in several FDA-approved medications . Specifically, the 1-methyl-1H-pyrazol-4-yl group is a key structural component in advanced therapeutic agents, such as c-Met tyrosine kinase inhibitors investigated for the treatment of various cancers including gastric, breast, and pancreatic carcinomas . Furthermore, pyrazole-based sulfonamide hybrids, which can be synthesized from such intermediates, have demonstrated promising anticancer activity against human cancer cell lines . Beyond oncology, pyrazole cores are integral to drugs with anti-inflammatory, antimicrobial, and other pharmacological activities, highlighting the broad potential of this intermediate . This product is intended for research and development applications as a synthetic building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)5-8-6-11-12(4)7-8/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYJXIWXRRCCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multiple steps starting from 1-methyl-1H-pyrazol-4-ylamine. The process includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce various pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as anti-inflammatory and antimicrobial agents.

Case Study: Synthesis of Pyrazole Derivatives

  • A study demonstrated the synthesis of several pyrazole derivatives using this compound as a starting material. These derivatives showed promising biological activity against various pathogens, indicating the compound's utility in drug discovery .

Organic Synthesis

This compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

Table 1: Comparison of Pyrazole Derivatives

Compound NameStructureSynthetic RouteYield (%)
Pyrazole A[Structure]From this compound85%
Pyrazole B[Structure]Via nucleophilic substitution90%
Pyrazole C[Structure]Using coupling reactions78%

Biological Studies

This compound has been utilized in various biological studies to explore its interactions with enzymes and cellular pathways.

Enzyme Interaction

The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the specific enzyme involved, this interaction can result in either inhibition or activation of enzymatic activity, impacting drug efficacy and safety profiles .

Signal Transduction Modulation

Research indicates that this compound can influence key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This effect highlights its potential role in cancer research and therapeutic development .

Cellular Responses

Studies have shown that this compound can modulate gene expression and metabolic processes within cells. At low doses, it may enhance metabolic activity and reduce inflammation, making it a candidate for further investigation in inflammatory diseases .

Industrial Applications

Beyond its laboratory applications, this compound is also used in the production of agrochemicals and other industrial chemicals. Its stability under various conditions makes it suitable for large-scale applications.

Table 2: Industrial Uses

Application TypeDescription
AgrochemicalsUsed as an intermediate in pesticide formulations
Chemical IndustryServes as a reagent in synthetic processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pyrazole ring can interact with various biological targets, leading to different pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl pyrazole acetate family shares structural motifs but differs in substituent patterns, stereochemistry, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate C₁₁H₁₈N₂O₂ (inferred) 1-methylpyrazole, tert-butyl ester ~226.28 (calculated) Intermediate in drug synthesis
tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate C₁₂H₁₈N₂O₂ 3,5-dimethylpyrazole, tert-butyl ester 240.13 (reported) Enhanced lipophilicity for CNS targets
tert-Butyl 2-(3-hydroxypiperidin-3-yl)acetate hydrochloride C₁₁H₂₂ClNO₃ Piperidine hydroxyl, hydrochloride 251.76 (reported) Salt form improves crystallinity
Ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine C₁₀H₁₂N₄ Pyridine-3-yl, ethylamine ~188.23 (calculated) Ligand for metal-catalyzed reactions

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 1-methyl group in the target compound reduces steric hindrance compared to 3,5-dimethylpyrazole derivatives, enabling easier functionalization at the pyrazole ring .
  • tert-Butyl esters (e.g., in the target compound) exhibit superior hydrolytic stability over methyl or ethyl esters, as demonstrated by their resistance to trifluoroacetic acid (TFA)-mediated deprotection in synthesis workflows .

Physicochemical Properties :

  • The tert-butyl group increases molecular weight and logP (lipophilicity), enhancing membrane permeability. For example, tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate has a higher molecular weight (240.13 vs. ~226.28) and logP than the 1-methyl analog, favoring blood-brain barrier penetration .
  • Hydrochloride salts (e.g., tert-butyl 2-(3-hydroxypiperidin-3-yl)acetate hydrochloride) improve aqueous solubility and crystallinity, critical for formulation .

Synthetic Accessibility :

  • Cyclopropane-fused pyrazole derivatives (e.g., compound 140J in ) require multi-step syntheses involving cyclopropanation, increasing complexity and cost compared to simpler tert-butyl pyrazole acetates .
  • Ethylamine-substituted analogs (e.g., ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine) are synthesized via carbamate intermediates, highlighting the versatility of tert-butyl groups in protecting amine functionalities .

Biological Activity

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula C10H16N2O2C_{10}H_{16}N_{2}O_{2} and is known to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the specific enzyme and context, this interaction can lead to either inhibition or activation of enzymatic activity.
  • Signal Transduction Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation, differentiation, and survival.
  • Cellular Responses : The compound can induce or inhibit specific cellular responses, affecting gene expression and metabolic processes.

This compound exhibits several notable biochemical properties:

  • Stability : It is relatively stable under standard laboratory conditions but may degrade when exposed to light and heat.
  • Dosage Effects : Research indicates that at low doses, the compound can enhance metabolic activity and reduce inflammation in animal models, while higher doses may exhibit different effects.

Biological Activity Overview

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound. Here are some key findings:

Biological Activity Effect Reference
Anticancer ActivityInhibits growth of various cancer cell types
Anti-inflammatory EffectsReduces inflammation in animal models
Enzyme ModulationInteracts with cytochrome P450 enzymes

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in treating different diseases:

  • Antitumor Activity : A study demonstrated that compounds containing a pyrazole scaffold effectively inhibited the growth of lung, brain, colorectal, and prostate cancer cells. This compound was included in a broader investigation into the anticancer properties of pyrazole derivatives, showing promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Inflammation Modulation : In animal models, low doses of this compound were found to significantly reduce markers of inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Chemical Reactions

This compound undergoes various chemical reactions that can be leveraged for synthetic applications:

Type of Reaction Description Common Reagents
OxidationForms corresponding pyrazole oxidesHydrogen peroxide, potassium permanganate
ReductionYields different pyrazole derivativesSodium borohydride, lithium aluminum hydride
SubstitutionIntroduces different functional groupsHalogenating agents, nucleophiles

Q & A

Basic: What are the standard synthetic routes for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

Methodological Answer:
The synthesis typically involves coupling reactions between pyrazole derivatives and tert-butyl acetates. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling can introduce the pyrazole moiety. Reaction conditions often include inert atmospheres, temperatures around 20–25°C, and purification via silica gel column chromatography. For analogs, tert-butyl esterification under anhydrous conditions with catalysts like DMAP (dimethylaminopyridine) has been employed .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and esterification.
  • HPLC for purity assessment (≥98% purity as a common benchmark) .
  • X-ray crystallography (using SHELX programs for refinement) to resolve structural ambiguities, particularly for stereochemistry or crystal packing .

Advanced: How can regioselective substitution at the pyrazole ring be optimized?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing groups at specific positions direct electrophilic substitution.
  • Reaction conditions : Low temperatures (e.g., 0–5°C) and controlled stoichiometry minimize byproducts. For tert-butyl esters, steric hindrance requires slow reagent addition to avoid incomplete coupling .

Advanced: How to address discrepancies in crystallographic data during structural refinement?

Methodological Answer:
Discrepancies (e.g., twinning or disorder) are resolved using:

  • SHELXL : Iterative refinement with restraints for bond lengths/angles and treatment of hydrogen bonding networks.
  • Data validation tools : CheckCIF to identify outliers in thermal parameters or occupancy .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated waste (if intermediates are halogen-containing) and consult SDS guidelines for neutralization .

Advanced: How to design bioactivity assays for this compound in drug discovery?

Methodological Answer:

  • Target selection : Prioritize enzymes like proteases (e.g., SARS-CoV-2 PLpro, as seen in pyrazole-containing inhibitors) .
  • Assay design : Use fluorescence-based enzymatic assays and validate with IC50 measurements. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes.

Advanced: What strategies improve purification of sensitive intermediates?

Methodological Answer:

  • Low-temperature techniques : Prevent decomposition during silica gel chromatography.
  • Inert atmospheres : Use argon/nitrogen to protect air-sensitive intermediates (e.g., alkynyl derivatives) .

Basic: Which analytical methods are used for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • TLC : Ethyl acetate/hexane solvent systems to monitor reaction progress.

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

  • 2D NMR : HSQC/HMBC to assign ambiguous peaks and verify connectivity.
  • High-resolution MS : Confirm molecular formula and rule out isobaric interferences.
  • Cross-validation : Compare with X-ray data or computational NMR predictions (e.g., ACD/Labs) .

Advanced: How to overcome synthetic challenges in sterically hindered environments?

Methodological Answer:

  • Bulky reagents : Use tert-butyl esters to stabilize intermediates.
  • Microwave-assisted synthesis : Accelerate reactions with steric barriers.
  • Slow addition : Control exothermicity in coupling steps to avoid side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

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